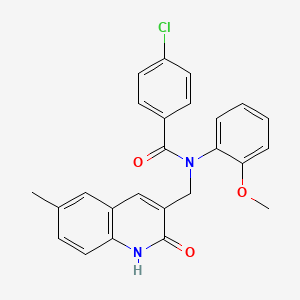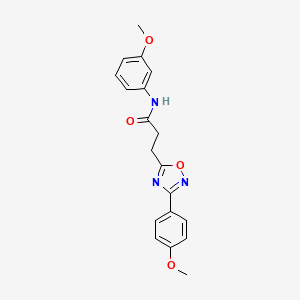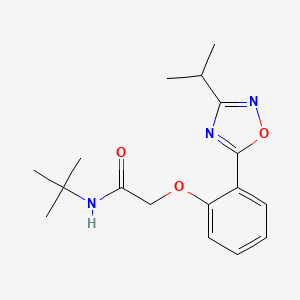
N-(tert-butyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as TBOA, is a selective inhibitor of glutamate transporters. Glutamate is the most abundant neurotransmitter in the central nervous system and is involved in many physiological processes, including learning and memory. TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
N-(tert-butyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide works by inhibiting the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase extracellular glutamate levels in the brain, which can lead to excitotoxicity and neuronal damage. It has also been shown to increase the release of dopamine in the brain, which can have a number of physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(tert-butyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its selectivity for glutamate transporters. This allows researchers to study the specific role of glutamate transporters in neurological disorders. However, one limitation of using N-(tert-butyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its potential toxicity at high concentrations, which can lead to cell death.
Future Directions
There are a number of future directions for research involving N-(tert-butyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of research is the development of more selective glutamate transporter inhibitors. Another area of research is the identification of potential therapeutic targets for neurological disorders based on N-(tert-butyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide's ability to increase extracellular glutamate levels. Additionally, there is a need for further research into the potential toxicity of N-(tert-butyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and its effects on neuronal function.
Synthesis Methods
N-(tert-butyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized using a multi-step process involving the reaction of tert-butylamine with 2-bromo-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol to form the intermediate compound. The intermediate compound is then reacted with chloroacetyl chloride to form N-(tert-butyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
Scientific Research Applications
N-(tert-butyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been widely used in scientific research to study the role of glutamate transporters in neurological disorders. It has been shown to be effective in blocking glutamate transporters and increasing extracellular glutamate levels in the brain. This has led to the identification of potential therapeutic targets for neurological disorders.
properties
IUPAC Name |
N-tert-butyl-2-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-11(2)15-18-16(23-20-15)12-8-6-7-9-13(12)22-10-14(21)19-17(3,4)5/h6-9,11H,10H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXIAMBNHVXPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tert-butyl-2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

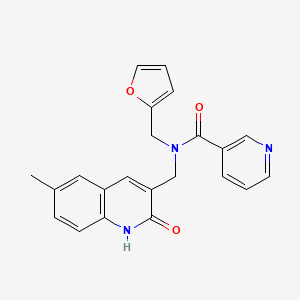

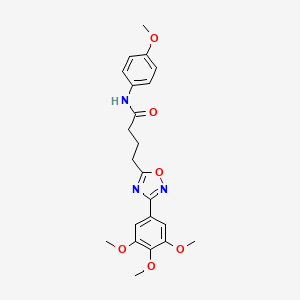

![N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B7714914.png)
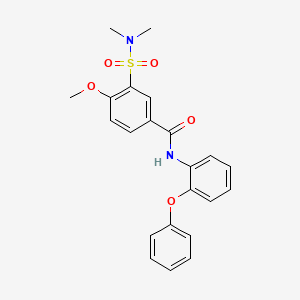

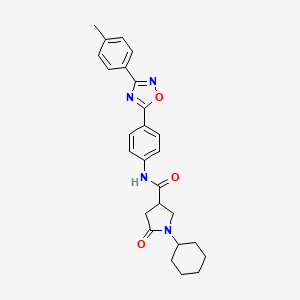

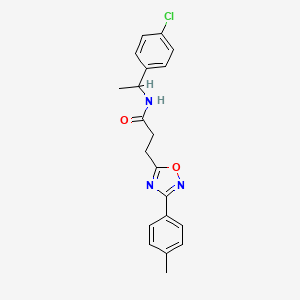
![N-(2-methoxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714948.png)
